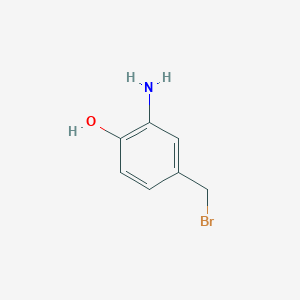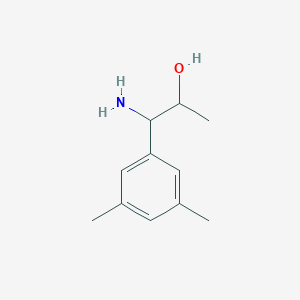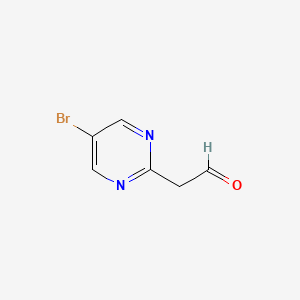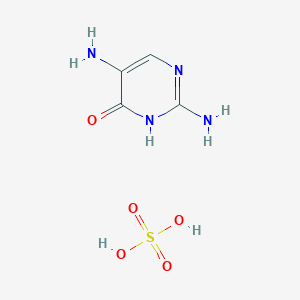
2,5-Diaminopyrimidin-4(3H)-onesulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diaminopyrimidin-4(3H)-onesulfate is a chemical compound with significant importance in various scientific fields It is a derivative of pyrimidine, a fundamental structure in many biological molecules, including nucleotides and vitamins
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diaminopyrimidin-4(3H)-onesulfate typically involves the reaction of 2,5-diaminopyrimidine with sulfuric acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the formation of the sulfate derivative. The process may involve multiple steps, including purification and crystallization, to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diaminopyrimidin-4(3H)-onesulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
2,5-Diaminopyrimidin-4(3H)-onesulfate has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in biological processes and potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,5-Diaminopyrimidin-4(3H)-onesulfate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The compound’s structure allows it to bind to specific sites on enzymes or receptors, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
2,5-Diaminopyrimidin-4(3H)-onesulfate can be compared with other similar compounds, such as:
2,5-Diaminopyrimidin-4(3H)-one: A closely related compound with similar chemical properties but without the sulfate group.
Pyrimidine Derivatives: Various derivatives of pyrimidine, each with unique properties and applications.
Nucleotides: Biological molecules containing pyrimidine bases, essential for various cellular processes
Propiedades
Fórmula molecular |
C4H8N4O5S |
|---|---|
Peso molecular |
224.20 g/mol |
Nombre IUPAC |
2,5-diamino-1H-pyrimidin-6-one;sulfuric acid |
InChI |
InChI=1S/C4H6N4O.H2O4S/c5-2-1-7-4(6)8-3(2)9;1-5(2,3)4/h1H,5H2,(H3,6,7,8,9);(H2,1,2,3,4) |
Clave InChI |
LTIOGVHCXZUXNE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=N1)N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


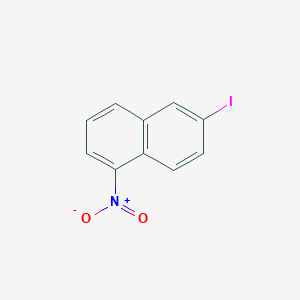
![benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B13027562.png)
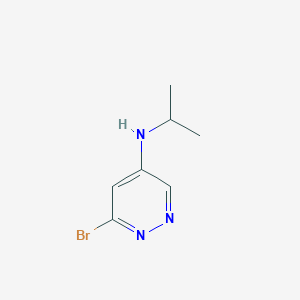



![N-(2,2-dimethylthietan-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13027589.png)


